

# A Comparative Efficacy Analysis of GSK3186899 and Amphotericin B

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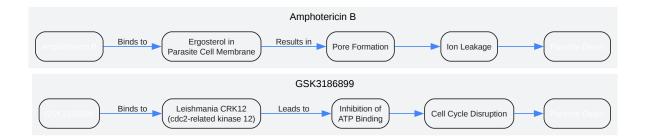
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **GSK3186899**, a novel preclinical candidate, and Amphotericin B, a long-standing therapeutic agent, primarily for the treatment of visceral leishmaniasis (VL). The data presented is compiled from various preclinical and clinical studies. It is important to note that to date, no direct head-to-head comparative studies of **GSK3186899** and amphotericin B have been published. Therefore, this comparison is based on data from separate investigations, and any conclusions should be drawn with this limitation in mind.

### **Mechanism of Action**

**GSK3186899** is a protein kinase inhibitor.[1] Computational modeling suggests that it binds to the ATP binding pocket of the cdc2-related kinase 12 (CRK12) in Leishmania donovani.[2] In contrast, Amphotericin B is a polyene antifungal that acts by binding to ergosterol, a key component of the fungal and protozoan cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing cell death.[3]





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**Figure 1.** Comparative Mechanisms of Action.

### **Quantitative Efficacy Data**

The following tables summarize the available in vitro and in vivo efficacy data for **GSK3186899** and Amphotericin B against Leishmania species.

Table 1: In Vitro Efficacy against Leishmania donovani

Compound	Assay Type	<b>Target Stage</b>	IC50 / MIC	Reference
GSK3186899	Intramacrophage Assay (THP-1 cells)	Amastigotes	Data not publicly available	[4]
Amphotericin B	Broth Microdilution	Promastigotes	0.16 ± 0.32 μg/mL	[5]
Amphotericin B	Intracellular Amastigote Model	Amastigotes	0.1 to 0.4 μM	[6]
Amphotericin B	Axenic Amastigotes	Amastigotes	0.6 to 0.7 μM	[6]





Table 2: In Vivo Efficacy in Mouse Models of Visceral

Leishmaniasis (L. donovani)

Compound	Mouse Strain	Dosing Regimen	Efficacy (% Parasite Suppression)	Reference
GSK3186899	BALB/c	25 mg/kg, b.i.d., oral, 10 days	>95%	[4]
Liposomal Amphotericin B	BALB/c	Not specified	>95%	[4]
Oral Amphotericin B Formulation	BALB/c	10 mg/kg, twice daily, oral, 5 days	99.5% ± 0.4%	[7]
Amphotericin B (low dose)	BALB/c	1 mg/kg, intraperitoneal, 2 injections	15 to 29%	[8]

### **Experimental Protocols**

Detailed methodologies for key experiments are provided below to allow for a critical evaluation of the presented data.

## GSK3186899: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol is based on the study that identified GSK3186899 as a preclinical candidate.[4]

- Animal Model: Female BALB/c mice were used.
- Infection: Mice were infected with L. donovani amastigotes. The infection was allowed to establish for 7 days.
- Treatment: A group of 5 mice was treated with GSK3186899.



- Dosing: GSK3186899 was administered orally at a dose of 25 mg/kg, twice daily (b.i.d.), for 10 days.
- Control Groups: Vehicle (oral), sodium stibogluconate (15 mg/kg, subcutaneous), and miltefosine (12 mg/kg, oral) were used as controls.
- Efficacy Assessment: The percentage of parasite suppression in the liver was determined by comparing the mean Leishman-Donovan Units (LDU) from individual animal livers to the control group.

## Amphotericin B: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

The following is a representative protocol for assessing the in vivo efficacy of an oral Amphotericin B formulation.[7][9]

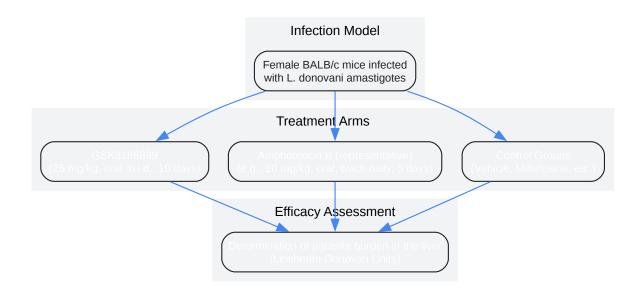
- Animal Model: BALB/c mice were used.
- Infection: Mice were infected with L. donovani LV82 promastigotes.
- Treatment Initiation: Treatment began 7 days post-infection.
- Dosing: An oral formulation of Amphotericin B was administered at 10 mg/kg, twice daily for 5 consecutive days.
- Control Groups: Vehicle controls and a group receiving intravenous AmBisome (liposomal amphotericin B) were included.
- Efficacy Assessment: Leishman-Donovan units were assessed by microscopic counting of liver smears to determine the reduction in liver parasitemia.

# Amphotericin B: In Vitro Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the in vitro activity of Amphotericin B against Leishmania promastigotes.[10]



- Drug Preparation: A stock solution of Amphotericin B (1000 µg/mL) is prepared and stored at -20 °C.
- Assay Plate Preparation: A sterile, flat-bottomed 96-well cell culture plate is used. Each well is filled with 100  $\mu$ L of RPMI-1640 medium supplemented with 10% FCS, 1% penicillin/streptomycin, and 1% gentamicin.
- Drug Dilution: Serial dilutions of Amphotericin B are prepared in the wells.
- Inoculum Preparation:Leishmania promastigotes are cultured to the stationary phase and suspended at a concentration of 2.0 x 10<sup>6</sup> parasites/mL in the culture medium.[5]
- Incubation: The plate is incubated for a specified period (e.g., 48 and 72 hours).
- Endpoint Determination: The Minimum Inhibitory Concentration (MIC) or IC50 is determined.
   In some protocols, parasite viability is assessed visually based on a color shift of an indicator dye.[10]



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**Figure 2.** Comparative In Vivo Experimental Workflow.



### **Summary and Conclusion**

Both **GSK3186899** and Amphotericin B have demonstrated high efficacy in preclinical models of visceral leishmaniasis, with both achieving over 95% parasite suppression in the liver of infected mice.[4] **GSK3186899** represents a promising novel oral therapeutic candidate with a distinct mechanism of action from existing treatments. Amphotericin B, particularly in its lipid formulations, remains a cornerstone of therapy for severe leishmaniasis, and efforts are ongoing to develop more accessible oral formulations.

The primary challenge in providing a definitive comparison is the absence of studies directly comparing **GSK3186899** and Amphotericin B under the same experimental conditions. The differences in dosing regimens, formulations of Amphotericin B used across various studies, and specific outcome measures make a direct extrapolation of comparative efficacy challenging. Future head-to-head preclinical and clinical studies are warranted to establish the relative efficacy and safety profiles of these two compounds. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the experimental details and data interpretation.

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